molecular formula C17H16ClNO3 B2901331 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide CAS No. 1396678-12-8

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide

Cat. No.: B2901331
CAS No.: 1396678-12-8
M. Wt: 317.77
InChI Key: HPKHKFKOHQKNHC-UHFFFAOYSA-N
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Description

2-Chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide is a benzamide derivative featuring a 4-hydroxychroman moiety linked via a methylene bridge to the amide nitrogen. The hydroxychroman group (a chromane ring with a hydroxyl substituent) confers unique stereoelectronic properties, influencing solubility, hydrogen-bonding capacity, and interactions with biological targets. The chloro substituent at the benzamide’s ortho position enhances lipophilicity and may modulate receptor binding.

Properties

IUPAC Name

2-chloro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-14-7-3-1-5-12(14)16(20)19-11-17(21)9-10-22-15-8-4-2-6-13(15)17/h1-8,21H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKHKFKOHQKNHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C1(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-hydroxychroman-4-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the chroman moiety can be oxidized to form a ketone.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 2-chloro-N-((4-oxochroman-4-yl)methyl)benzamide.

    Reduction: Formation of N-((4-hydroxychroman-4-yl)methyl)benzamide.

    Substitution: Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-((4-hydroxychroman-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The hydroxychroman moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The benzamide structure may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrimidine-Linked Benzamides

Compounds such as 2-chloro-N-((4-chloro-6-substituted-pyrimidin-2-yl)carbamoyl)benzamide derivatives () exhibit melting points ranging from 126–167°C, influenced by substituents:

  • Methyl (Compound 15): 126–128°C
  • Methoxy (Compound 16): 166–167°C
  • Morpholino (Compound 18): 147–149°C

The hydroxychroman analog’s bulkier structure likely increases melting points compared to pyrimidine-linked derivatives due to enhanced crystallinity from hydrogen bonding .

Hydroxyphenyl-Benzamides

N-(4-Hydroxyphenyl)-4-nitrobenzamide () demonstrates high thermal stability (decomposition >300°C) and planar molecular geometry (90% planarity) due to intermolecular N–H···O and O–H···O hydrogen bonds. In contrast, the hydroxychroman group’s fused ring system may reduce planarity but improve solubility in polar solvents .

Electronic and Spectroscopic Comparisons

Hydrogen Bonding and DFT Studies

2-Chloro-N-(pyrazol-4-yl)benzamide analogs () display NH proton chemical shifts at δ 11.5–11.9 ppm (¹H NMR), consistent with strong hydrogen bonding. The hydroxychroman derivative’s hydroxyl group (δ ~5 ppm) and amide NH (δ ~10 ppm) would similarly participate in hydrogen bonding, stabilizing molecular conformations .

IR and NMR Signatures

Pyrimidine-linked benzamides () show characteristic IR peaks for amide C=O (1650–1680 cm⁻¹) and aromatic C–Cl (750 cm⁻¹). The hydroxychroman analog’s IR spectrum would include additional O–H stretching (3200–3600 cm⁻¹) and chroman C–O–C vibrations (1250 cm⁻¹) .

CNS Penetration and P2X7 Receptor Antagonism

The structurally related 2-chloro-N-((4,4-difluoro-1-hydroxycyclohexyl)methyl)-5-(5-fluoropyrimidin-2-yl)benzamide () is a potent P2X7 receptor antagonist with CNS penetration. The hydroxychroman group’s polarity may enhance blood-brain barrier permeability compared to cyclohexyl or pyrimidine substituents .

Antimicrobial and Enzyme Inhibition

Benzamides with 4-methyl or chloro substituents () show weak DNA gyrase inhibition (IC₅₀ >100 μM). The hydroxychroman derivative’s larger hydrophobic cavity engagement could improve binding affinity, though steric hindrance may offset gains .

Data Tables

Table 1. Comparative Physical and Spectroscopic Data

Compound Class Melting Point (°C) ¹H NMR (δ NH, ppm) Key IR Peaks (cm⁻¹) Biological Activity
Pyrimidine-linked benzamides 126–167 10.59–11.89 1650 (C=O), 750 (C–Cl) Not reported
Hydroxyphenyl-benzamides >300 (decomp.) 11.52 (NH) 1680 (C=O), 3200 (O–H) High thermal stability
Chromen-linked benzamides Not reported ~10.5 (NH) 1655 (C=O), 1250 (C–O–C) Potential CNS activity

Table 2. Substituent Effects on Bioactivity

Substituent Target Enzyme/Receptor IC₅₀/EC₅₀ Key Interaction
4,4-Difluoro-1-hydroxycyclohexyl P2X7 receptor <100 nM Hydrophobic cavity binding
4-Methyl (benzamide) DNA gyrase >100 μM Steric hindrance
Hydroxychroman (predicted) P2X7/CNS targets Not determined Hydrogen bonding, polarity

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